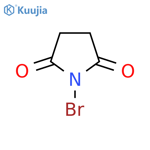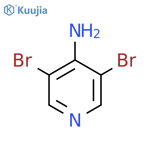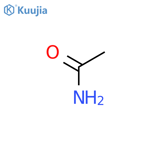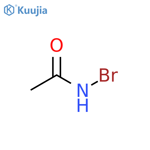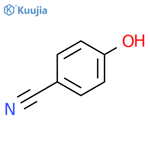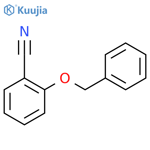Cas no 123-56-8 (pyrrolidine-2,5-dione)
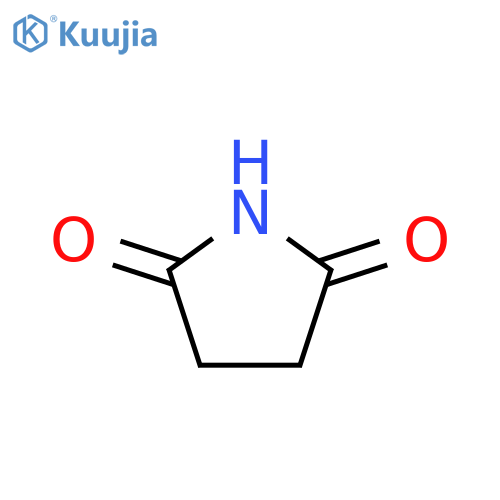
pyrrolidine-2,5-dione 化学的及び物理的性質
名前と識別子
-
- Succinimide
- 2,5-DIKETOPYRROLIDENE
- 2,5-DIKETOPYRROLIDINE
- 2,5-Dioxopyrrolidine
- 2,5-PYRROLIDINEDIONE
- BUTANIMIDE
- SUCCINIC ACID IMIDE
- Succinic imide
- 3,4-Dihydropyrrole-2,5-dione
- 3,4-dihydropyrrolidine
- Dihydro-3-pyrroline-2,5-dione
- Lubrizol 2153
- Lubrizol 6406
- Orotric
- Pyrrolidine-2,5-dione
- Succinimide-Sauba
- Fmoc-D-Asp(OtBu)-OH
- succinimide,butanimide
- dihydromaleimide
- pyrrolidin-1-yl-2,5-dione
- succiminide
- SI
- Succinimide,~99%
- Succinimide, 98+%
- Mercuric imidosuccinate
- NSC-38417
- NSC41221
- InChI=1/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7
- 2,5dioxopyrrolidine
- 5-21-09-00438 (Beilstein Handbook Reference)
- NSC13114
- 1BBF5533-77F1-4B20-96F3-0BB022C36CD3
- Mercury, disuccinimido-
- WLN: T5VMVTJ
- NSC49152
- UNII-10X90O3503
- CHEMBL275661
- NSC 11204
- F1908-0169
- 123-56-8
- BRN 0108440
- NSC-13114
- NS00001653
- Succinimide, Vetec(TM) reagent grade, 98%
- D08532
- Succinimide pharbiol
- AKOS000118776
- DB13376
- MERCURIC SUCCINIMIDE
- succinimide(butanimide)
- DTXSID8051629
- NSC38417
- SUCCIMIDE
- CAS-123-56-8
- NSC-11204
- AI3-08539
- MFCD00005495
- 10X90O3503
- SUCCINIMIDE [MART.]
- BP-21153
- SUCCINIMIDE [WHO-DD]
- FT-0658724
- EN300-17963
- C07273
- NSC-49152
- Q419430
- Z57127349
- EC 204-635-6
- NSC-41221
- Succinimide pharbiol (TN)
- Tox21_303851
- NCGC00357119-01
- cis-succinimide
- EINECS 204-635-6
- DTXCID3030181
- SUCCINIMIDE (MART.)
- pyrroldine-2,5-dione
- SUCCINIMIDE [MI]
- BDBM7814
- succinimid
- NSC11204
- CHEBI:9307
- 2, mercury(2+) salt
- Succinimide, mercury(2+) salt
- 584-43-0
- BB 0322715
- HY-41877
- CS-0019112
- STL163344
- pyrrolidine-2,5-dione
-
- MDL: MFCD00005495
- インチ: 1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7)
- InChIKey: KZNICNPSHKQLFF-UHFFFAOYSA-N
- ほほえんだ: O=C(N1)CCC1=O
- BRN: 108440
計算された属性
- せいみつぶんしりょう: 99.03200
- どういたいしつりょう: 99.032
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2A^2
- ひょうめんでんか: 0
- 互変異性体の数: 5
- 疎水性パラメータ計算基準値(XlogP): -1
じっけんとくせい
- 色と性状: 白色菱形針状またはシート状結晶。匂いはほとんどありません。それはとても甘い味がします。
- 密度みつど: 1.41
- ゆうかいてん: 124.0 to 127.0 deg-C
- ふってん: 130°C/0.004mmHg(lit.)
- フラッシュポイント: 201 ºC
- 屈折率: 1.4166 (estimate)
- PH値: 4-6 (200g/l, H2O)
- ようかいど: 330g/l
- すいようせい: Soluble in water and ethanol. Insoluble in ether and chloroform.
- PSA: 46.17000
- LogP: -0.24820
- 酸性度係数(pKa): 9.6(at 25℃)
- じょうきあつ: 0.0±0.6 mmHg at 25°C
- FEMA: 2057
- マーカー: 8871
- かんど: 熱に敏感である
- ようかいせい: 1 gは3 mlの冷水、0.7 mlの沸騰水、24 mlのエタノール、5 mlのエタノールに溶解し、温度は60℃、エーテルとクロロホルムに溶解しない。
pyrrolidine-2,5-dione セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315 ,H319
- 警告文: P264 ,P280 ,P302+P350 ,P305+P351+P338 ,P332+P313 ,P337+P313 ,P362
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S22-S24/25
- RTECS番号:WN2200000
-
危険物標識:

- TSCA:Yes
- リスク用語:R36/37/38
- セキュリティ用語:S24/25
- どくせい:LD50 orally in rats: 14 g/kg (Melon)
- ちょぞうじょうけん:Sealed in dry,Room Temperature
pyrrolidine-2,5-dione 税関データ
- 税関コード:2925190090
- 税関データ:
中国税関コード:
2925190090概要:
2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
pyrrolidine-2,5-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13503-1000g |
Succinimide, 98+% |
123-56-8 | 98+% | 1000g |
¥1163.00 | 2023-02-27 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | S0108-25g |
pyrrolidine-2,5-dione |
123-56-8 | 98.0%(T) | 25g |
¥160.0 | 2022-06-10 | |
| Chemenu | CM198083-1000g |
Pyrrolidine-2,5-dione |
123-56-8 | 98% | 1000g |
$153 | 2022-12-29 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-236943-500g |
Succinimide, |
123-56-8 | 500g |
¥557.00 | 2023-09-05 | ||
| Ambeed | A168239-1kg |
Pyrrolidine-2,5-dione |
123-56-8 | 97% | 1kg |
$27.0 | 2025-03-03 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0423730335- 100g |
pyrrolidine-2,5-dione |
123-56-8 | 100g |
¥ 70.6 | 2021-05-18 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S30075-100g |
Succinimide |
123-56-8 | 98.5% | 100g |
¥50.00 | 2021-09-02 | |
| Apollo Scientific | BI224-1Kg |
Succinimide |
123-56-8 | 1kg |
£30.00 | 2023-08-31 | ||
| Apollo Scientific | BI224-500g |
Succinimide |
123-56-8 | 500g |
£18.00 | 2025-02-19 | ||
| Apollo Scientific | BI224-2.5Kg |
Succinimide |
123-56-8 | 2.5kg |
£60.00 | 2023-08-31 |
pyrrolidine-2,5-dione 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
2.1 Catalysts: Iodine Solvents: Acetonitrile ; 12 h, 35 °C
2.2 Reagents: Sodium thiosulfate Solvents: Water
ごうせいかいろ 5
1.2 Reagents: Sodium thiosulfate Solvents: Water
pyrrolidine-2,5-dione Raw materials
pyrrolidine-2,5-dione Preparation Products
pyrrolidine-2,5-dione サプライヤー
pyrrolidine-2,5-dione 関連文献
-
Daniel Silva,Ewa Bogel-?ukasik Green Chem. 2017 19 4048
-
Hua Tian,Changjin Zhu,Haijun Yang,Hua Fu Chem. Commun. 2014 50 8875
-
Jipan Yu,Chang Gao,Zhixuan Song,Haijun Yang,Hua Fu Org. Biomol. Chem. 2015 13 4846
-
Dhananjay S. Nipate,Vikki N. Shinde,Krishnan Rangan,Anil Kumar Org. Biomol. Chem. 2021 19 4910
-
Young Mi Ha,Jin-Ah Kim,Yun Jung Park,Daeui Park,Yeon Ja Choi,Ji Min Kim,Ki Wung Chung,Yu Kyeong Han,Ji Young Park,Ji Yeon Lee,Hyung Ryong Moon,Hae Young Chung Med. Chem. Commun. 2011 2 542
-
Valentina A. Ol'shevskaya,Victoria M. Alpatova,Anton V. Makarenkov,Elena G. Kononova,Alexander F. Smol’yakov,Alexander S. Peregudov,Evgeny G. Rys New J. Chem. 2021 45 12159
-
Tatiana V. Timofeeva,Victoria Sena,Boris B. Averkiev,Shabari N. Bejagam,Muhammad Usman,Arcadius V. Krivoshein CrystEngComm 2019 21 6819
-
Bo-Liang Zhao,Da-Ming Du Org. Biomol. Chem. 2014 12 1585
-
ElSayed M. Shalaby,Adel S. Girgis,Hanaa Farag,Ahmed F. Mabied,Andrew N. Fitch RSC Adv. 2016 6 112950
-
Shuai-Jiang Liu,Qing Mao,Gu Zhan,Rui Qin,Ben-Hong Chen,Jing Xue,Meng-Lan Luo,Qian Zhao,Bo Han Org. Biomol. Chem. 2021 19 467
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyrrolidines Pyrrolidine-2-ones
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyrrolidines Pyrrolidones Pyrrolidine-2-ones
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
pyrrolidine-2,5-dioneに関する追加情報
Exploring Pyrrolidine-2,5-dione (CAS No. 123-56-8): Properties, Applications, and Innovations
Pyrrolidine-2,5-dione, also known by its CAS number 123-56-8, is a cyclic organic compound with a five-membered ring structure containing two carbonyl groups. This versatile molecule has garnered significant attention in pharmaceutical, agrochemical, and material science research due to its unique reactivity and functional versatility. The compound's ketone-rich structure makes it a valuable intermediate in synthesizing complex molecules, particularly in drug discovery and specialty chemicals.
Recent advancements in green chemistry have highlighted pyrrolidine-2,5-dione derivatives as key building blocks for sustainable synthesis. Researchers are particularly interested in its role as a precursor for biodegradable polymers and bioactive compounds, aligning with global trends toward environmentally friendly materials. The compound's ability to participate in Michael addition reactions and cycloadditions makes it invaluable for creating novel molecular architectures.
In pharmaceutical applications, 123-56-8 serves as a core structure for developing neurologically active compounds. Its structural similarity to naturally occurring succinimide derivatives allows for interactions with biological targets, making it relevant for research into neuroprotective agents and enzyme inhibitors. Current studies explore its potential in addressing oxidative stress-related conditions, a hot topic in modern medicinal chemistry.
The material science community values pyrrolidine-2,5-dione for its role in developing advanced functional materials. Its incorporation into polymer backbones can impart unique thermal and mechanical properties, with applications ranging from flexible electronics to smart coatings. Recent patent literature reveals growing interest in using this compound to create self-healing materials, responding to the demand for more durable industrial products.
Analytical characterization of CAS 123-56-8 typically involves FT-IR spectroscopy (showing strong carbonyl stretches at ~1750 cm-1), NMR analysis (with characteristic proton signals between 2.5-3.5 ppm), and mass spectrometry. These techniques are crucial for quality control in industrial applications, especially when the compound serves as a pharmaceutical intermediate. Modern computational chemistry approaches are increasingly used to predict its reactivity patterns and optimize synthesis routes.
From a commercial perspective, pyrrolidine-2,5-dione manufacturers are responding to the need for high-purity grades suitable for sensitive applications. The compound's stability profile and solubility characteristics (moderately soluble in polar organic solvents but poorly soluble in water) make it suitable for various formulation needs. Recent market analyses indicate growing demand in the Asia-Pacific region, particularly for electronic materials and pharmaceutical intermediates.
Environmental and safety considerations for 123-56-8 follow standard organic compound handling protocols. While not classified as hazardous under current regulations, proper laboratory safety measures should always be observed during its handling and storage. The scientific community continues to investigate its ecological impact and degradation pathways, particularly in the context of green chemistry principles.
Future research directions for pyrrolidine-2,5-dione include exploring its potential in catalysis and energy storage applications. Preliminary studies suggest possible utility in organic batteries and redox flow systems, areas experiencing rapid growth due to renewable energy trends. Additionally, its derivatives show promise in molecular recognition systems, potentially useful for sensor technologies and separation processes.
The compound's versatility ensures its continued relevance across multiple disciplines. As synthetic methodologies advance and analytical techniques become more sophisticated, CAS 123-56-8 will likely find new applications in emerging technologies. Researchers and industrial users alike benefit from staying informed about the latest developments concerning this valuable chemical building block.
123-56-8 (pyrrolidine-2,5-dione) 関連製品
- 617-45-8(2-aminobutanedioic acid)
- 56-84-8(L-Aspartic acid)
- 128-08-5(N-Bromosuccinimide)
- 108-30-5(Succinic anhydride)
- 872-50-4(N-Methylpyrrolidone)
- 6066-82-6(1-hydroxypyrrolidine-2,5-dione)
- 32807-36-6(Succinimide-)
- 74830-30-1(TETRABUTYLAMMONIUM SUCCINIMIDE)
- 1216266-70-4(2-(2-methoxy-4,5-dimethylphenyl)propan-2-amine)
- 2171929-13-6(3'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-morpholine)


